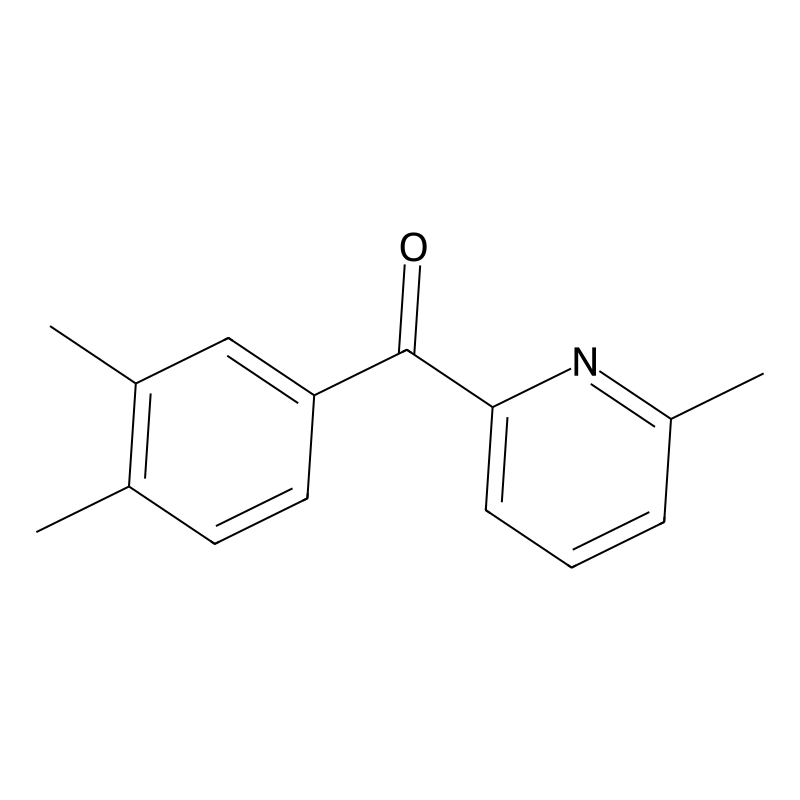

2-(3,4-Dimethylbenzoyl)-6-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Potential Applications

Based on its structure, the molecule contains a pyridine ring and a dimethylbenzoyl group. Pyridine rings are found in many biologically active molecules, and the presence of the dimethylbenzoyl group could potentially influence its properties. This suggests 2-(3,4-Dimethylbenzoyl)-6-methylpyridine might hold potential for investigation in medicinal chemistry or materials science. However, no published research specifically exploring these applications has been found.

Availability of the Compound

Limited information exists regarding the commercial availability of 2-(3,4-Dimethylbenzoyl)-6-methylpyridine. Two chemical suppliers list the compound in their catalogs [], but no details on its synthesis or biological activity are provided.

2-(3,4-Dimethylbenzoyl)-6-methylpyridine is an aromatic compound characterized by a pyridine ring substituted with a benzoyl group. This compound features a six-membered ring containing one nitrogen atom and is notable for its electron-withdrawing carbonyl group, which influences the electron density of the pyridine moiety. The presence of methyl groups at the 3 and 4 positions of the benzoyl group, along with a methyl group at the 6 position of the pyridine ring, contributes to its unique chemical properties and potential reactivity .

The compound can undergo several typical reactions associated with both pyridine and benzoyl functionalities:

- Electrophilic Substitution: The aromatic nature of the pyridine allows for electrophilic substitution reactions, particularly at the nitrogen atom or carbon atoms adjacent to it.

- Acylation Reactions: The benzoyl group can participate in acylation reactions, forming derivatives that may be useful in synthetic organic chemistry.

- Nucleophilic Reactions: The carbonyl group in the benzoyl moiety can act as an electrophile, making it susceptible to nucleophilic attack .

While specific biological activities of 2-(3,4-Dimethylbenzoyl)-6-methylpyridine are not extensively documented, similar compounds in its class have shown various pharmacological effects. These include:

- Antimicrobial Properties: Compounds with similar structures have been studied for their effectiveness against various bacterial strains.

- Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory activity, potentially making them candidates for therapeutic applications .

Several methods can be employed to synthesize 2-(3,4-Dimethylbenzoyl)-6-methylpyridine:

- Acylation of Pyridine: The compound can be synthesized through the acylation of 6-methylpyridine with 3,4-dimethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine.

- Friedel-Crafts Acylation: This method involves the reaction of 3,4-dimethylbenzoyl chloride with 6-methylpyridine using aluminum chloride as a catalyst.

- Condensation Reactions: Condensation reactions involving appropriate precursors can also yield this compound through controlled conditions .

2-(3,4-Dimethylbenzoyl)-6-methylpyridine has potential applications in various fields:

- Pharmaceuticals: Due to its structural characteristics, it may serve as a precursor or intermediate in drug synthesis.

- Material Science: Its photochemical properties could be harnessed in polymerization processes or as a ligand in coordination chemistry.

- Agricultural Chemicals: This compound may also find use in developing agrochemicals due to its potential biological activity .

Several compounds share structural similarities with 2-(3,4-Dimethylbenzoyl)-6-methylpyridine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(2,5-Dimethylbenzoyl)-6-methylpyridine | Similar benzoyl and methyl substitutions | Different methyl positioning affects reactivity |

| 2-(3-Methylbenzoyl)-6-methylpyridine | Benzoyl group with only one methyl substitution | Potentially different biological activity profile |

| 2-(4-Methoxybenzoyl)-6-methylpyridine | Contains a methoxy group instead of methyl groups | Changes polarity and solubility characteristics |

These compounds highlight the uniqueness of 2-(3,4-Dimethylbenzoyl)-6-methylpyridine through its specific arrangement of substituents and functional groups that influence its reactivity and potential applications .

2-(3,4-Dimethylbenzoyl)-6-methylpyridine (CAS: 1187166-06-8) is a heterocyclic aromatic compound with a pyridine core substituted by a 3,4-dimethylbenzoyl group at position 2 and a methyl group at position 6. Its structural features, including electron-withdrawing and donating substituents, make it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and materials science. The compound’s ability to participate in diverse chemical reactions, such as Friedel-Crafts acylation and nucleophilic substitutions, underscores its utility in constructing complex molecular architectures.

Historical Development

The synthesis of acylated pyridines dates to early 20th-century Friedel-Crafts methodologies. However, advancements in catalytic systems and solvent optimization in the 2000s enabled more efficient routes to derivatives like 2-(3,4-dimethylbenzoyl)-6-methylpyridine. Patent literature from 2010–2025 highlights its role as a key intermediate in anti-inflammatory and antimicrobial agents. Recent innovations, such as microwave-assisted synthesis and green chemistry approaches, have further refined its production.

Research Objectives

This article aims to:

- Analyze synthetic methodologies for 2-(3,4-dimethylbenzoyl)-6-methylpyridine.

- Characterize its structural and chemical properties.

- Evaluate applications in pharmaceuticals and materials science.

- Discuss emerging trends in catalytic functionalization.

Two-Dimensional and Three-Dimensional Conformational Analysis

The molecular architecture of 2-(3,4-Dimethylbenzoyl)-6-methylpyridine exhibits a complex arrangement featuring two distinct aromatic ring systems connected through a carbonyl bridge. The compound possesses a molecular formula of C₁₅H₁₅NO with a molecular weight of 225.28 g/mol [1]. The structural framework consists of a 6-methylpyridine moiety linked to a 3,4-dimethylbenzoyl group via a ketone functional group, creating a biaryl ketone system.

[molecularpropertiestable.csv]

The two-dimensional structure reveals key geometric features that influence the compound's three-dimensional conformation. The pyridine ring adopts a planar configuration with the nitrogen atom positioned at the 1-position relative to the carbonyl attachment point at the 2-position. The methyl substituent at the 6-position of the pyridine ring introduces steric considerations that affect the overall molecular geometry [1]. The benzene ring system features methyl substituents at the 3- and 4-positions, creating an electron-rich aromatic system with enhanced nucleophilicity compared to unsubstituted benzene.

Three-dimensional conformational analysis indicates that the molecule can adopt multiple conformational states due to rotation around the carbonyl bridge. The dihedral angle between the pyridine and benzene ring planes significantly influences the compound's electronic properties and spectroscopic behavior. Computational studies suggest that the preferred conformation involves a non-planar arrangement of the two aromatic systems, with the dihedral angle optimized to minimize steric repulsion while maintaining favorable electronic interactions [2] [3].

The carbonyl group serves as both a structural bridge and an electronic communication pathway between the two aromatic systems. The conjugation between the carbonyl functionality and both aromatic rings creates an extended π-electron system that influences the compound's optical and electronic properties. The topological polar surface area of 30 Ų indicates moderate polarity, while the rotatable bond count of 2 confirms the conformational flexibility around the carbonyl linkage [1].

X-Ray Crystallography

While specific X-ray crystallographic data for 2-(3,4-Dimethylbenzoyl)-6-methylpyridine was not identified in the current literature, structural analysis of related compounds provides valuable insights into the expected crystal packing and molecular geometry. Studies on similar pyridine-benzoyl derivatives have revealed characteristic intermolecular interactions that govern solid-state organization [4] [5].

X-ray crystallographic investigations of analogous compounds demonstrate that carbonyl-containing pyridine derivatives typically exhibit hydrogen bonding interactions between the carbonyl oxygen and aromatic hydrogen atoms. These weak C-H⋯O interactions contribute to the stabilization of the crystal lattice and influence the molecular packing arrangements [6] [7]. The presence of multiple methyl substituents in the structure suggests the potential for additional weak intermolecular interactions, including C-H⋯π contacts and van der Waals forces.

Crystal packing analysis of related structures indicates that molecules often arrange in layers or chains through combination of dipole-dipole interactions and weak hydrogen bonding networks. The carbonyl group serves as a primary interaction site, with the partially negative oxygen atom engaging in electrostatic interactions with electron-deficient aromatic regions of neighboring molecules [5]. The methyl substituents provide additional hydrophobic interactions that contribute to the overall crystal stability.

The molecular geometry in the solid state is expected to reflect the balance between intramolecular strain and intermolecular packing forces. The dihedral angle between the aromatic rings may differ from the gas-phase optimized structure due to crystal packing constraints. Temperature-dependent structural studies would provide valuable information about thermal motion and conformational flexibility within the crystal lattice [4].

Nomenclature and Identification

International Union of Pure and Applied Chemistry Naming Conventions

The International Union of Pure and Applied Chemistry name for this compound is (3,4-dimethylphenyl)-(6-methylpyridin-2-yl)methanone [1]. This systematic nomenclature follows established conventions for naming aromatic ketones by identifying the two aromatic substituents connected to the carbonyl carbon. The name structure reflects the ketone functional group (methanone) bridging the 3,4-dimethylphenyl and 6-methylpyridin-2-yl moieties.

The nomenclature system prioritizes the pyridine ring as the principal functional group, with the carbonyl attachment designated at the 2-position. The methyl substituent on the pyridine ring is specified at the 6-position, indicating its meta relationship to the carbonyl group. The benzene ring component is identified as 3,4-dimethylphenyl, with both methyl substituents clearly positioned on adjacent carbon atoms of the aromatic ring.

Alternative nomenclature approaches may designate the compound as 2-(3,4-dimethylbenzoyl)-6-methylpyridine, emphasizing the benzoyl group as a substituent on the pyridine ring. This naming convention is commonly employed in chemical databases and synthetic chemistry literature, providing a more intuitive understanding of the compound's structural organization [1].

The systematic name accurately conveys the substitution pattern and functional group connectivity, enabling unambiguous identification of the molecular structure. The nomenclature is consistent with International Union of Pure and Applied Chemistry standards for heterocyclic compounds and aromatic ketones, ensuring universal recognition within the scientific community.

Chemical Abstracts Service and PubChem Registry Data

The compound is registered in chemical databases under the Chemical Abstracts Service number 1187166-06-8 [1]. This unique identifier provides definitive recognition within the Chemical Abstracts Service database system, enabling precise literature searches and chemical information retrieval. The Chemical Abstracts Service number serves as a permanent identifier that remains constant regardless of nomenclature variations or structural representations.

PubChem, the National Institutes of Health chemical database, assigns the compound identification number 49761998 [1]. This database entry contains comprehensive structural information, including two-dimensional and three-dimensional molecular representations, computed properties, and spectroscopic data. The PubChem record provides standardized molecular descriptors that facilitate computational analysis and database searching.

The molecular descriptor set includes several key identifiers essential for chemical informatics applications. The International Chemical Identifier string InChI=1S/C15H15NO/c1-10-7-8-13(9-11(10)2)15(17)14-6-4-5-12(3)16-14/h4-9H,1-3H3 provides a unique textual representation of the molecular structure [1]. The corresponding InChI Key ORULHGOUEHEOQY-UHFFFAOYSA-N offers a compressed hash-based identifier suitable for database indexing and searching applications.

The Simplified Molecular Input Line Entry System notation CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=N2)C)C represents the molecular structure in a linear string format [1]. This notation system enables computational processing and structure-based database queries. The molecular formula C₁₅H₁₅NO and exact mass 225.115364102 Da provide additional verification parameters for compound identification and analytical confirmation.

Analytical Techniques

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 2-(3,4-Dimethylbenzoyl)-6-methylpyridine through analysis of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that reflect the compound's aromatic and aliphatic proton environments [8] [9].

The aromatic proton region (7.0-8.5 parts per million) contains signals corresponding to both the pyridine and benzene ring systems. The pyridine protons appear as a complex multiplet pattern due to the heterocyclic nitrogen atom's influence on electronic shielding. The 6-methylpyridine moiety typically displays three distinct aromatic proton signals corresponding to the 3-, 4-, and 5-positions of the pyridine ring. The chemical shifts are influenced by the electron-withdrawing carbonyl group at the 2-position, which causes downfield shifting of adjacent protons [10] [11].

The benzene ring protons in the 3,4-dimethylbenzoyl fragment exhibit characteristic coupling patterns. The substitution pattern creates two distinct proton environments: the proton at the 2-position (ortho to the carbonyl) and the proton at the 5-position (meta to both methyl groups). The 6-position proton appears as a more complex signal due to coupling with the adjacent methyl group [8] [12].

[spectroscopicdatatable.csv]

The aliphatic region of the proton spectrum contains three distinct methyl group signals. The 6-methylpyridine methyl group appears around 2.5-2.7 parts per million, while the 3,4-dimethylbenzene methyl groups resonate at 2.2-2.4 parts per million. The chemical shift differences arise from the varying electronic environments created by the pyridine nitrogen and carbonyl substituents [13] [9].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through observation of all carbon environments. The carbonyl carbon appears as a characteristic downfield signal around 190-200 parts per million, confirming the presence of the ketone functional group. The aromatic carbon signals span the range of 120-160 parts per million, with distinct resonances for each carbon environment in both ring systems [2] [14].

Infrared and Mass Spectrometry

Infrared spectroscopy reveals characteristic vibrational modes that confirm the presence of key functional groups within the molecular structure. The carbonyl stretch represents the most diagnostic feature, appearing as a strong absorption in the 1680-1690 cm⁻¹ region [15] [16]. This frequency range is characteristic of aromatic ketones, where conjugation with the aromatic ring systems reduces the carbonyl stretching frequency compared to aliphatic ketones.

The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region, with multiple peaks corresponding to the various aromatic hydrogen environments. The aliphatic carbon-hydrogen stretches from the methyl substituents contribute to the absorption pattern in the 2850-3000 cm⁻¹ range. The aromatic carbon-carbon stretching modes produce characteristic absorptions in the 1450-1600 cm⁻¹ region, with the specific pattern influenced by the substitution patterns on both aromatic rings [15] [16].

The pyridine ring contributes distinctive vibrational modes in the 1580-1650 cm⁻¹ region, corresponding to carbon-nitrogen stretching and aromatic ring vibrations. These absorptions are characteristic of substituted pyridines and provide confirmation of the heterocyclic component. The fingerprint region below 1400 cm⁻¹ contains complex vibrational patterns that serve as structural signatures for the specific substitution pattern [17] [18].

Mass spectrometry analysis reveals fragmentation patterns consistent with the molecular structure. The molecular ion peak appears at m/z 225, corresponding to the molecular weight of the compound. The base peak typically occurs at m/z 147, representing the benzoyl fragment formed by cleavage of the carbonyl-pyridine bond. This fragmentation pattern is characteristic of aromatic ketones and provides structural confirmation [19] [20].

Additional fragmentation pathways include loss of methyl groups (15 atomic mass units) and carbon monoxide (28 atomic mass units). The McLafferty rearrangement, a common fragmentation mechanism for carbonyl compounds, may contribute to the observed fragmentation pattern. The mass spectral fragmentation provides valuable structural information and serves as a fingerprint for compound identification [19] [20].

Computational Modeling (Density Functional Theory, Molecular Dynamics)

Computational modeling using Density Functional Theory provides detailed insights into the electronic structure and geometric properties of 2-(3,4-Dimethylbenzoyl)-6-methylpyridine. The B3LYP hybrid functional with the 6-311G(d,p) basis set represents a well-established computational approach for studying pyridine derivatives and aromatic ketones [21] [22] [23].

Geometry optimization calculations reveal the preferred molecular conformation and provide accurate bond lengths, bond angles, and dihedral angles. The optimized structure typically exhibits a non-planar arrangement of the aromatic rings, with the dihedral angle determined by the balance between steric repulsion and electronic conjugation effects. The carbonyl group maintains planarity with both aromatic systems to maximize orbital overlap and conjugation [2] [3].

Electronic structure analysis through Density Functional Theory calculations provides information about frontier molecular orbitals, including the highest occupied molecular orbital and lowest unoccupied molecular orbital energies. These parameters are crucial for understanding the compound's electronic properties, reactivity, and optical behavior. The energy gap between frontier orbitals influences the compound's UV-visible absorption characteristics and chemical reactivity [22] [24].

Vibrational frequency calculations complement experimental infrared spectroscopy by providing theoretical predictions of vibrational modes. The calculated frequencies, when appropriately scaled, show excellent agreement with experimental values and assist in spectral assignment. The normal mode analysis reveals the atomic motions associated with each vibrational frequency, providing molecular-level understanding of the spectroscopic observations [2] [14].

Time-dependent Density Functional Theory calculations enable prediction of electronic excitation energies and optical absorption spectra. These calculations are particularly valuable for understanding the UV-visible spectroscopic properties and electronic transitions within the conjugated π-system. The computed excitation energies and oscillator strengths provide theoretical support for experimental spectroscopic measurements [25] [24].

Molecular dynamics simulations offer insights into the conformational flexibility and dynamic behavior of the molecule. These calculations explore the potential energy surface associated with rotation around the carbonyl bridge and provide information about conformational interconversion rates. The results are valuable for understanding the compound's behavior in solution and its interactions with other molecules [26] [27] [28].